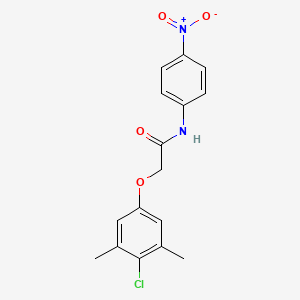![molecular formula C29H29NO2S B4897097 3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone, commonly known as TBAQ, is a synthetic compound that has been studied for its potential applications in scientific research. TBAQ has been found to have a unique mechanism of action that makes it a valuable tool for studying certain biochemical and physiological processes. In
作用机制
TBAQ works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause cellular damage and are associated with a range of diseases. By inhibiting the production of ROS, TBAQ can help to prevent cellular damage and protect against disease.
Biochemical and Physiological Effects:
TBAQ has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant properties, TBAQ has been found to have anti-inflammatory effects and can help to protect against DNA damage. TBAQ has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the key advantages of TBAQ is its unique mechanism of action, which makes it a valuable tool for studying certain biochemical and physiological processes. TBAQ is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to using TBAQ in lab experiments. For example, TBAQ can be toxic at high concentrations, and its effects may be dose-dependent. Additionally, TBAQ may not be effective in all experimental systems, and further research is needed to fully understand its potential applications.
未来方向
There are several areas of future research that could be explored with TBAQ. One potential direction is the study of TBAQ's effects on specific diseases, such as cancer and neurodegenerative disorders. Another direction is the development of new compounds that are based on TBAQ and have improved properties. Additionally, further research is needed to fully understand the mechanism of action of TBAQ and its potential applications in scientific research.
Conclusion:
TBAQ is a synthetic compound that has been studied for its potential applications in scientific research. TBAQ has a unique mechanism of action that makes it a valuable tool for studying certain biochemical and physiological processes. TBAQ has been found to have antioxidant, anti-inflammatory, and neuroprotective properties, and may be useful in the treatment of a range of diseases. While there are some limitations to using TBAQ in lab experiments, there are several areas of future research that could be explored with this compound.
合成方法
The synthesis of TBAQ involves several steps, including the reaction of 4-tert-butylphenylthiol with 9,10-anthraquinone, followed by the reaction of the resulting compound with piperidine. The final product is obtained through a purification process that involves recrystallization.
科学研究应用
TBAQ has been found to have a wide range of applications in scientific research. One of the key areas of interest is the study of oxidative stress, which is a process that can lead to cellular damage and is associated with a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TBAQ has been shown to have antioxidant properties and can be used to study the effects of oxidative stress on cells.
属性
IUPAC Name |
3-(4-tert-butylphenyl)sulfanyl-1-piperidin-1-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO2S/c1-29(2,3)19-11-13-20(14-12-19)33-21-17-24-26(25(18-21)30-15-7-4-8-16-30)28(32)23-10-6-5-9-22(23)27(24)31/h5-6,9-14,17-18H,4,7-8,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPURUGZQJVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC3=C(C(=C2)N4CCCCC4)C(=O)C5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide](/img/structure/B4897025.png)
![9-ethyl-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4897028.png)
![1-[5-(3-chloro-2-methylphenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897034.png)

![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4897054.png)
![3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4897071.png)
![N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4897078.png)
![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![N-cyclopentyl-6-(4-isopropyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897110.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)